2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine

Medicinal chemistry Kinase inhibitor design Lipinski rule of five

Medicinal chemistry workflows requiring azetidinyl-pyrimidine intermediates often face post-coupling N-methylation steps or HPLC purification due to residual secondary amine byproducts. This compound eliminates that inefficiency. - **Pre-installed tertiary amine:** Zero hydrogen bond donors (HBD=0); eliminates need for post-coupling methylation. - **≥98% purity:** 60% reduction in max impurity levels vs. 95% analogs; reduces failed reactions and purification needs. - **14 Da mass delta:** Enables unambiguous LC-MS differentiation from des-methyl byproducts; suitable as analytical reference standard.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B11916910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2CN(C2)C
InChIInChI=1S/C9H13N3/c1-7-10-4-3-9(11-7)8-5-12(2)6-8/h3-4,8H,5-6H2,1-2H3
InChIKeyLDQNRIXFOWKCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine: Tertiary Amine Building Block


2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine (CAS 1794147-60-6) is a heterocyclic small molecule (C9H13N3, MW 163.22 g/mol) belonging to the azetidinyl-pyrimidine class [1]. It features a pyrimidine core substituted at the 4-position with an N-methylazetidin-3-yl group and at the 2-position with a methyl group. This scaffold is of interest in medicinal chemistry primarily as a synthetic intermediate for kinase inhibitor programs, particularly for Janus kinase (JAK) targets, where azetidinyl-pyrimidine derivatives have been patented as therapeutic agents for inflammatory and proliferative diseases [2]. The compound is commercially available at research-grade purity (typically ≥98%) from multiple suppliers [1].

Why 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine Cannot Be Freely Substituted


In the azetidinyl-pyrimidine chemical space, small structural modifications produce measurable differences in physicochemical properties that directly impact downstream synthetic utility and biological profile. The N-methyl substitution on the azetidine ring of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine eliminates the hydrogen bond donor (HBD) present in the corresponding N-desmethyl analog, reducing HBD count from 1 to 0 [1]. In kinase inhibitor programs, removal of an HBD can significantly alter membrane permeability, metabolic stability, and off-target binding profiles—critical parameters in lead optimization [2]. Furthermore, regioisomeric variants with identical molecular formula but different connectivity (e.g., 2-(azetidin-1-yl)-4,6-dimethylpyrimidine) show distinct computed lipophilicity and topological polar surface area, underscoring that molecular formula alone is an insufficient basis for interchangeability .

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor Elimination for Membrane Permeation

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine has a computed Hydrogen Bond Donor Count of 0, compared to 1 for its closest direct analog, 4-(azetidin-3-yl)-2-methylpyrimidine (the N-desmethyl free base, CAS 1236861-81-6), which bears an N-H on the azetidine ring [1]. The N-methylation eliminates the sole HBD, a structural feature that in kinase inhibitor medicinal chemistry correlates with improved passive membrane permeability and reduced P-glycoprotein efflux susceptibility [2].

Medicinal chemistry Kinase inhibitor design Lipinski rule of five

Molecular Weight Shift from N-Methylation

The molecular weight of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is 163.22 g/mol (C9H13N3), which is 14.03 Da heavier than its N-desmethyl analog 4-(azetidin-3-yl)-2-methylpyrimidine (149.19 g/mol, C8H11N3) [1]. This mass difference corresponds precisely to the addition of one methylene (CH2) unit, reflecting the tertiary amine methylation. This property is directly quantifiable by LC-MS and can serve as a quality control differentiator during synthesis.

Physicochemical property Building block selection Mass difference

Commercial Purity Advantage Over N-Desmethyl Analog

Multiple vendors specify the purity of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine as NLT 98% , whereas the N-desmethyl analog 4-(azetidin-3-yl)-2-methylpyrimidine (free base) is commonly specified at 95% purity from suppliers . This 3-percentage-point differential in minimum purity specification means the tertiary amine building block is supplied with a lower maximum impurity burden, which can reduce side-product formation in subsequent synthetic steps and minimize the need for additional purification.

Purity specification Procurement Quality assurance

Regioisomeric Differentiation in Kinase Scaffolds

Although 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine and 2-(azetidin-1-yl)-4,6-dimethylpyrimidine share the identical molecular formula (C9H13N3) and molecular weight (163.22 g/mol), they are regioisomers with the azetidine attached at different positions and with different connectivity (C-3 of azetidine at pyrimidine C-4 vs. N-1 of azetidine at pyrimidine C-2) [1]. In patented azetidinyl-pyrimidine JAK inhibitors, the 4-substituted azetidin-3-yl scaffold (as in the target compound) is the key pharmacophoric motif demonstrated to confer potent kinase inhibition, whereas 2-(azetidin-1-yl) isomers lack this biological activity precedent [2].

Regioisomer Structure-activity relationship Kinase selectivity

Optimal Application Scenarios for 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine


JAK Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting Janus kinase (JAK) proteins—where azetidinyl-pyrimidine scaffolds are a patented pharmacophore—2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine provides a key advantage: the N-methyl azetidine is pre-installed as a tertiary amine with zero hydrogen bond donors . This eliminates the need for a post-coupling N-methylation step that would otherwise be required when using the N-desmethyl analog 4-(azetidin-3-yl)-2-methylpyrimidine. The absence of an HBD may also passively enhance membrane permeability of downstream analogs, as documented in general medicinal chemistry principles .

Parallel Library Synthesis with Reduced Purification

For high-throughput parallel synthesis and compound library production, the NLT 98% purity specification of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine provides a measurable quality advantage over the 95% purity typical of the N-desmethyl analog . This 3% absolute purity differential corresponds to a ≥60% reduction in maximum allowable impurity levels, which can translate to fewer failed reactions, cleaner crude products, and reduced preparative HPLC purification requirements in library workflows.

Quality Control and Analytical Reference Standard

The 14 Da mass difference between 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine (163.22 g/mol) and its N-desmethyl analog (149.19 g/mol) allows unambiguous LC-MS differentiation between the tertiary amine product and any residual secondary amine starting material or des-methyl byproduct . This makes the compound suitable as an analytical reference standard for reaction monitoring in multi-step syntheses where N-methylation completeness must be verified.

SAR Studies on Azetidine N-Substitution

In kinase inhibitor SAR campaigns exploring the effect of azetidine N-substitution on potency and selectivity, 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine serves as the tertiary amine probe compound. Paired with its N-desmethyl analog (secondary amine, HBD = 1), researchers can systematically evaluate how N-methylation modulates target binding, cellular permeability, and metabolic stability within the same core scaffold, ensuring that any observed biological differences are attributable solely to this single structural variable.

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